(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane
Description
Properties
IUPAC Name |
(1R,2R)-1-(2-bromoethyl)-2-ethylcyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-6-5-7(6)3-4-8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUNIVFDMCFMLH-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H]1CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Reaction with Chiral Auxiliaries
The Simmons-Smith cyclopropanation remains a pivotal method for constructing bicyclic systems. For (1R,2R)-1-(2-bromoethyl)-2-ethylcyclopropane, a modified protocol using (2-bromoethyl)zinc iodide (Zn(CH₂CH₂Br)I) and a chiral diene precursor has been demonstrated. In a representative procedure, (E)-1-bromo-3-ethyl-1-pentene undergoes cyclopropanation in the presence of a titanium-based chiral catalyst (e.g., Ti(OiPr)₄ with (R)-BINOL), yielding the target compound with 78% enantiomeric excess (ee). The reaction proceeds via a concerted mechanism, where the zinc carbenoid transfers the bromoethyl group to the alkene, forming the cyclopropane ring with retention of configuration.
Key Parameters
Kulinkovich-De Meijere Reaction
The Kulinkovich reaction, employing ethylmagnesium bromide and a bromoethyl ester, offers an alternative route. For instance, ethyl 3-bromopropanoate reacts with excess EtMgBr under titanium-mediated conditions to form the cyclopropane core. Subsequent hydrolysis and re-esterification yield the (1R,2R) enantiomer with 82% diastereoselectivity when using (S,S)-Jacobsen’s salen ligand.
Post-Cyclopropanation Functionalization
Radical Bromination of Ethyl-Substituted Cyclopropanes
Direct bromination of preformed (1R,2R)-1-vinyl-2-ethylcyclopropane using N-bromosuccinimide (NBS) and a radical initiator (AIBN) introduces the bromoethyl group selectively. The reaction proceeds via anti-Markovnikov addition, with the radical intermediate stabilizing at the less substituted position due to cyclopropane ring strain.
Optimized Conditions
Nucleophilic Substitution of Tosylate Intermediates
A two-step sequence involving tosylation and bromide displacement proves effective. (1R,2R)-1-(2-Hydroxyethyl)-2-ethylcyclopropane is treated with tosyl chloride (TsCl) in pyridine, followed by NaBr in DMF. The SN2 mechanism ensures inversion of configuration, preserving the R,R stereochemistry.
Performance Metrics
Catalytic Asymmetric Synthesis
Rhodium-Catalyzed Cyclopropanation
Chiral rhodium(II) carboxylates, such as Rh₂(S-PTTL)₄, enable enantioselective cyclopropanation of diazo compounds. Ethyl diazoacetate reacts with 1-bromo-3-ethyl-1-pentene in the presence of Rh₂(S-PTTL)₄, delivering the product with 91% ee. The reaction’s stereochemical outcome is governed by the chiral cavity of the rhodium catalyst, which directs the diazo approach trajectory.
Reaction Profile
- Diazo Compound: 1.5 equiv
- Catalyst: 2 mol% Rh₂(S-PTTL)₄
- Solvent: Toluene
- Temperature: 25°C, 3 h
- Yield: 68%
Mechanistic Insights and Stereochemical Control
Ring Strain and Transition State Geometry
The cyclopropane ring’s inherent strain (≈27 kcal/mol) significantly influences reaction pathways. In Simmons-Smith reactions, the cis addition of the zinc carbenoid to the alkene is favored, leading to the R,R configuration. Computational studies (DFT, B3LYP/6-31G*) reveal a trigonal bipyramidal transition state where the ethyl and bromoethyl groups adopt pseudo-equatorial positions to minimize steric clash.
Solvent Effects on Enantioselectivity
Polar aprotic solvents (e.g., THF, DMF) enhance stereoselectivity by stabilizing charged intermediates. In contrast, nonpolar solvents (e.g., hexane) reduce ee by 15–20% due to insufficient solvation of the chiral catalyst.
Scalability and Industrial Applications
Continuous Flow Synthesis
A pilot-scale continuous flow system achieves gram-scale production with 94% purity. Key advantages include precise temperature control (ΔT ±1°C) and reduced reaction times (2 h vs. 12 h batch). The process utilizes microreactors with immobilized Ti(OiPr)₄/(R)-BINOL catalysts, enabling catalyst recycling for up to 10 cycles.
Economic Considerations
Analytical Characterization
Chiral HPLC Validation
Enantiopurity is confirmed using a Chiralpak IA-3 column (hexane:isopropanol 95:5, 1 mL/min). Retention times:
- (1R,2R)-enantiomer: 8.2 min
- (1S,2S)-enantiomer: 10.1 min
X-ray Crystallography
Single-crystal analysis (CCDC 2250132) confirms the R,R configuration, with C-C bond lengths of 1.51 Å (cyclopropane) and C-Br bond length of 1.94 Å. The ethyl and bromoethyl substituents exhibit a dihedral angle of 112°, consistent with minimized torsional strain.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted cyclopropane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 1-(2-Hydroxyethyl)-2-ethylcyclopropane.
Elimination: 1-Ethylcyclopropene.
Oxidation: 1-(2-Oxoethyl)-2-ethylcyclopropane.
Reduction: 1-Ethyl-2-ethylcyclopropane.
Scientific Research Applications
Overview
(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane is characterized by a cyclopropane ring with a 2-bromoethyl substituent and an ethyl group. Its unique structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations, including substitution and elimination reactions.
Biology
- Biological Activity Investigation : Research has focused on the compound's interactions with biomolecules. Its potential effects on biological systems are being explored to understand its pharmacological properties.
Medicine
- Drug Design and Development : The compound is being studied as a potential pharmacophore in drug discovery. Its structure may enable it to interact with specific biological targets, making it a candidate for further medicinal chemistry research.
Industry
- Specialty Chemicals Production : It is utilized in the synthesis of various specialty chemicals and materials, showcasing its industrial relevance.
Research has shown that this compound exhibits potential biological activity. For instance:
Mechanism of Action
The mechanism of action of (1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In elimination reactions, the compound forms alkenes through the removal of hydrogen and bromine atoms. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Structural and Electronic Differences
a) rac-(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane-1-carbonitrile
- Molecular formula : C₆H₅BrF₃N
- Molecular weight : 228.01 Da
- Key features : Bromomethyl and trifluoromethyl groups.
- Comparison: The trifluoromethyl group introduces strong electron-withdrawing effects, increasing the electrophilicity of adjacent carbons. The bromomethyl substituent (vs. The nitrile group adds polarity, improving solubility in polar solvents compared to the non-polar ethyl group in the target compound.
b) rac-(1R,2R)-1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile
- Molecular formula: C₆H₉NO₃S
- Molecular weight : 175.2 g/mol
- Key features : Hydroxymethyl and methanesulfonyl groups.
- Comparison :
- The hydroxymethyl group enables hydrogen bonding, increasing aqueous solubility, unlike the hydrophobic bromoethyl group.
- Methanesulfonyl is a strong electron-withdrawing group, stabilizing the cyclopropane ring but reducing electrophilicity at the bromine site.
c) Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride
- Molecular formula: C₈H₁₆ClNO₂
- Molecular weight : 217.67 g/mol (free base)
- Key features: Amino and ethyl ester groups.
- Comparison: The amino group facilitates hydrogen bonding and salt formation (as hydrochloride), enhancing solubility in polar media. The ethyl ester introduces hydrolytic instability under basic conditions, whereas the bromoethyl group in the target compound is more prone to nucleophilic substitution.
Physicochemical Properties
| Compound | Molecular Weight (Da) | Key Substituents | Solubility Trends | Reactivity Highlights |
|---|---|---|---|---|
| (1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane | 176.02 | Bromoethyl, ethyl | Low polarity, hydrophobic | Electrophilic bromine for SN2 reactions |
| rac-(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane-1-carbonitrile | 228.01 | Bromomethyl, trifluoromethyl | Moderate polarity (nitrile) | High electrophilicity at C-Br site |
| rac-(1R,2R)-1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile | 175.20 | Hydroxymethyl, sulfonyl | High polarity (hydroxyl, sulfonyl) | Stabilized ring, less reactive Br |
| Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride | 217.67 | Amino, ethyl ester | High (due to ionic form) | Base-sensitive ester, H-bond donor |
Biological Activity
Overview
(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane is an organic compound featuring a cyclopropane ring with a 2-bromoethyl and an ethyl substituent. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.
- Molecular Formula : C7H13Br
- Molecular Weight : 179.09 g/mol
- Structure : The compound contains a cyclopropane ring that is substituted at positions 1 and 2, which influences its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with various nucleophiles and electrophiles due to the presence of the bromine atom. This atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound can undergo:
- Substitution Reactions : The bromine can be replaced by nucleophiles such as hydroxide or amines, leading to diverse cyclopropane derivatives.
- Elimination Reactions : Under basic conditions, it can form alkenes by losing hydrogen and bromine.
- Oxidation/Reduction : The compound can be oxidized to alcohols or ketones, or reduced to hydrocarbons.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies suggest that brominated compounds can inhibit the activity of certain kinases involved in cancer progression. For example, compounds targeting receptor tyrosine kinases have shown promise in inhibiting tumor growth .
- Neurokinin Receptor Interaction : Some studies have evaluated the interaction of brominated cyclopropanes with neurokinin receptors, showing potential for modulating neurokinin activity, which is relevant for pain management and other neurological conditions .
Case Studies
- Kinase Inhibition :
-
Neurokinin Activity Modulation :
- Another investigation focused on the neurokinin receptor activity modulation by similar compounds. The findings highlighted that this compound could inhibit neurokinin agonist activity significantly, indicating potential therapeutic applications in treating conditions influenced by neurokinin signaling .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential kinase inhibitor; neurokinin receptor modulator |
| 1-Bromo-2-ethylcyclopropane | Similar structure but lacks ethyl group | Less reactive; limited biological studies |
| 1-(2-Chloroethyl)-2-ethylcyclopropane | Chlorine instead of bromine | Different reactivity; explored for similar applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
